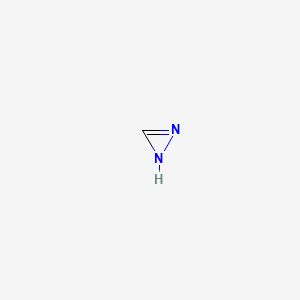

1H-diazirine

Description

Properties

CAS No. |

157-23-3 |

|---|---|

Molecular Formula |

CH2N2 |

Molecular Weight |

42.04 g/mol |

IUPAC Name |

1H-diazirine |

InChI |

InChI=1S/CH2N2/c1-2-3-1/h1H,(H,2,3) |

InChI Key |

KFJGTWZIOKFALT-UHFFFAOYSA-N |

SMILES |

C1=NN1 |

Canonical SMILES |

C1=NN1 |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 1h Diazirine and Its Derivatives

Conventional Synthetic Pathways to Diazirines

Traditional approaches to synthesizing diazirines primarily involve multi-step sequences often starting from ketones and proceeding through diaziridine intermediates. The Graham reaction represents another established method, particularly for the synthesis of halodiazirines.

Ketone-Derived Approaches and Diaziridine Intermediates

A common conventional route to diazirines begins with the conversion of ketones into diaziridines. This transformation typically involves several steps: oximation of the ketone, followed by tosylation or mesylation of the resulting oxime, and subsequent treatment with ammonia (B1221849) to form the diaziridine ring. wikipedia.orgnih.govmdpi.com

The initial oximation step is often carried out by reacting the ketone with hydroxylammonium chloride in the presence of a base such as pyridine (B92270). wikipedia.org The hydroxyl group of the oxime is then activated by reaction with tosyl chloride or mesyl chloride in the presence of a base. wikipedia.org Treatment of the activated oxime with ammonia completes the formation of the diaziridine. wikipedia.orgnih.gov

Once the diaziridine intermediate is formed, it is subsequently oxidized to yield the desired diazirine. wikipedia.orgnih.gov Various oxidizing agents have been employed for this crucial step, including iodine in the presence of triethylamine (B128534) (I2-TEA), silver oxide (Ag2O), Jones oxidation (using chromium-based reagents), and oxalyl chloride. wikipedia.orgnih.govresearchgate.net Electrochemical oxidation on a platinum-titanium anode has also been reported as an oxidation method for diaziridines. wikipedia.org

The Graham Reaction and Halodiazirine Synthesis

The Graham reaction is a well-established one-pot method for the synthesis of halodiazirines, starting from amidines. wikipedia.orgresearchgate.netresearchgate.netwikipedia.orgnih.govrsc.org This oxidation reaction utilizes a hypohalite reagent to convert the amidine into a diazirine, with a halogen substituent from the hypohalite or another anionic additive being incorporated into the diazirine product. wikipedia.org

The reaction was first reported in 1965 and has been a key method for accessing halogenated diazirines. wikipedia.org Amidines, the starting materials for the Graham reaction, can be readily prepared from corresponding nitriles via the Pinner reaction. wikipedia.org The mechanism of the Graham reaction involves the formation of the N-N bond and the migration of the halogen atom. ic.ac.uk

Halodiazirines synthesized via the Graham reaction are versatile intermediates. The halogen substituent can be displaced by various nucleophilic reagents, allowing for the synthesis of a wide range of substituted diazirines. researchgate.netwikipedia.org The Graham reaction, combined with subsequent diazirine exchange reactions, provides access to a broad spectrum of diazirine precursors for different types of carbenes. researchgate.netresearchgate.netnih.gov

Modern and Unconventional Synthetic Strategies

In addition to conventional methods, recent research has focused on developing more efficient, rapid, and selective synthetic strategies for diazirines, including one-pot protocols, stereoselective approaches, and electrochemical methods.

One-Pot Synthesis Protocols and Optimization

One-pot synthesis protocols have gained significant attention for their ability to streamline synthetic routes by minimizing the need for isolation and purification of intermediates. Several one-pot methods for the synthesis of diazirines from various starting materials have been developed. mdpi.comorganic-chemistry.orggoogle.comx-mol.netacs.orgresearchgate.net

One such approach involves the direct conversion of ketones to aliphatic diazirines in a single pot. mdpi.com This method typically involves treating the ketone precursor with ammonia and an aminating agent like hydroxylamine-O-sulfonic acid (NH2OSO3H) to form the diaziridine in situ, followed by oxidation to the diazirine without isolation of the diaziridine. mdpi.com Bases such as potassium hydroxide (B78521) (KOH) have been found to be effective in promoting this one-pot conversion, offering advantages in terms of cost, handling, and availability compared to other bases like potassium tert-butoxide. mdpi.com Kinetic studies using 1H-NMR have been employed to monitor the reaction stages and understand the one-pot process, showing that the diaziridine intermediate is directly converted to the diazirine upon addition of the base. mdpi.com

One-pot metal-free conversions of unprotected amino acids to terminal diazirines have also been achieved using phenyliodonium (B1259483) diacetate (PIDA) and ammonia. organic-chemistry.orgacs.org This method is notable for its tolerance of various functional groups and its scalability for preparing multigram quantities of diazirines. organic-chemistry.orgacs.org The transformation is proposed to occur via an iodonitrene intermediate. acs.org

Another one-pot strategy utilizes commercial solutions of ammonia in methanol, avoiding the handling of liquid ammonia. x-mol.netresearchgate.net This method employs different oxidants depending on the starting material: t-butyl hypochlorite (B82951) (t-BuOCl) for aliphatic ketones and PIDA for aromatic ketones, aldehydes, and imines. x-mol.net These methods are operationally simple and exhibit good functional group tolerance, providing diazirines in yields ranging from 20% to 99%. x-mol.netresearchgate.net

One-pot syntheses are also valuable for preparing isotopically labeled diazirines, such as 15N2-diazirines, by using 15N-labeled ammonia. nih.govgoogle.comx-mol.netacs.orgresearchgate.net This is particularly useful for applications like hyperpolarization in NMR and MRI. nih.govgoogle.comacs.org

Stereoselective Synthesis of 1H-Diazirine Scaffolds

The stereoselective synthesis of diazirine scaffolds, particularly substituted diaziridines which serve as precursors, is an important area of research for accessing compounds with specific spatial arrangements of atoms. Methods have been developed to achieve diastereoselective synthesis of substituted diaziridines from simple aldehydes, ketones, and amines. rsc.org

These stereoselective approaches often involve the reaction of carbonyl compounds with amines and aminating reagents like hydroxylamine (B1172632) O-sulfonic acid (HOSA) under controlled conditions. rsc.org The addition of a weak inorganic base can influence the formation of specific diastereomers. rsc.org These methods can introduce multiple stereocenters in a single step with high yields and diastereoselectivities for a variety of substrates. rsc.org

Stereoselective synthesis has also been applied to the preparation of diazirine-containing probes, such as those based on carbohydrates. nih.gov This can involve appending a diazirine-containing linker to a complex molecule through condensation reactions, ensuring the correct stereochemistry of the final product. nih.gov The stereoselective reduction of diazirinyl-containing compounds has also been reported for the synthesis of specific stereoisomers. jst.go.jp

While significant progress has been made, achieving high stereoselectivity in the synthesis of certain diazirine derivatives, particularly those with challenging structural features like 1,2-cis-β-linkages in glycosides, can still be difficult due to factors like the anomeric effect and neighboring group participation. nih.gov

Electrochemical Synthetic Approaches

Electrochemical synthesis offers an alternative and often more environmentally friendly route to organic compounds, including diazirines and their precursors, diaziridines. This method involves using electrical potential to drive chemical transformations. rsc.org

Direct electrochemical synthesis of both mono- and bicyclic diaziridines has been investigated. researchgate.net For instance, the electrosynthesis of 1,2-dimethyldiaziridine and 1,5-diazobicyclo wikipedia.orgCurrent time information in Bangalore, IN.hexane has been demonstrated using galvanostatic electrolysis in a diaphragm cell with specific electrolytes. researchgate.net These processes can proceed through the intermediate formation of alkylchloramines. researchgate.net

Electrochemical synthesis of diazirines themselves has also been reported. The electrochemical oxidation of diaziridines on a platinum-titanium anode is one method to convert the saturated ring to the unsaturated diazirine. wikipedia.orgresearchgate.net Studies on the electrochemical synthesis of pentamethylenediazirine at a Pt/Ti anode have shown high product and current yields, approaching 100%. researchgate.net The electrochemical activation of diazirines for carbene generation has also been explored. rsc.orgox.ac.uk

Electrochemical methods can offer advantages such as precise control over the reaction conditions and the potential for more sustainable synthesis by avoiding the use of harsh chemical oxidants.

Synthesis of Substituted 1H-Diazirine Derivatives

The synthesis of substituted 1H-diazirine derivatives is an active area of research, driven by their utility in various applications, particularly as photoaffinity labels and crosslinking agents. The general synthetic route often involves the conversion of a ketone to a tosyl oxime, followed by treatment with ammonia to form a diaziridine, and subsequent oxidation to the diazirine. acs.orgmdpi.com However, specific methodologies have been developed for the synthesis of various substituted diazirines, including fluorinated, bis-diazirines, and 15N-labeled derivatives.

Fluorinated and Trifluoromethyl Diazirines

Fluorinated and trifluoromethyl diazirines are of particular interest due to the unique properties conferred by the fluorine atoms, such as increased stability and altered reactivity. The synthesis of aryl trifluoromethyl diazirines typically begins with the preparation of a tosyl oxime from an aryl trifluoromethyl ketone. acs.orgresearchgate.net This intermediate is then treated with liquid ammonia to yield the corresponding diaziridine. acs.orgmdpi.com Oxidation of the diaziridine using various oxidants like Ag₂O, KMnO₄, or I₂ affords the desired diazirine. acs.orgmdpi.com

Alternative one-pot synthesis methods for 3-(trifluoromethyl)-3-phenyldiazirine derivatives from tosyloximes have also been developed. researchgate.net A novel approach involves the deprotonation of the intermediate diaziridine by NH₂⁻ for the construction of the diazirine ring. researchgate.net

Specific examples of synthesized fluorinated diazirines include 3-pyridyl and 3-pyrimidyl-substituted 3-trifluoromethyl-diazirines, which have shown improved ambient light stability and aqueous solubility compared to conventional 3-trifluoromethyl-3-aryldiazirines. nih.govmdpi.com The synthesis of these compounds involves the protection of a primary alcohol with silyl (B83357) groups, followed by trifluoroacetylation, oximation, tosylation, diaziridinylation with liquid ammonia, and finally oxidation with silver oxide and deprotection of the silyl group. nih.govmdpi.com

Another example is the synthesis of 3-(2-Fluoro-3-isopropylphenyl)-3-(trifluoromethyl)-3H-diazirine (Azi-fropofol), which involved the conversion of a fluorinated isopropylbenzene to a trifluoromethyl ketone, followed by oximation, and then conversion to the diazirine using established protocols. nih.gov

Fluorinated aliphatic diazirines, such as CHF₂-diazirines, have also been synthesized. chemrxiv.org A representative synthesis involved converting an amino acid derivative to a difluoromethyl ketone, followed by oximation, O-mesylation, reaction with liquid ammonia, and oxidation. chemrxiv.org

Bis-Diazirines and Polymeric Scaffolds

Bis-diazirines, molecules containing two diazirine moieties, are valuable as crosslinking agents for polymeric materials. researchgate.netnih.govresearchgate.net The synthesis of bis-diazirines often follows a similar route to monosubstituted diazirines, starting from a diketone precursor. Flexible polyfluorinated bis-diazirines have been designed and synthesized as molecular adhesives. researchgate.netnih.govrsc.org One synthetic route involves a copper-promoted coupling of a perfluoroalkyl iodide to an aryl bromide incorporating a trifluoromethyl ketone to form a bis-ketone intermediate. researchgate.netnih.govrsc.org This bis-ketone is then converted to the corresponding bis-oxime, followed by tosylation, formation of the bis-diaziridine with ammonia, and oxidation to the bis-diazirine. nih.govrsc.org

Research has also focused on the synthesis of polymeric diazirine compounds. This involves the synthesis and polymerization of monomers containing diazirine groups, resulting in polymers with diazirine sidechains. digitellinc.com These polymeric materials can be activated to generate carbenes, facilitating post-polymerization modification or crosslinking of commodity polymers. digitellinc.com

Bis-diazirines have been shown to function as effective crosslinkers for polymer materials, leading to increased average molecular weight, loss of solubility, and increased glass transition temperature. nih.govrsc.orgrsc.org They have also been employed as adhesives for low surface-energy polymers like high-density polyethylene (B3416737) (HDPE). researchgate.netnih.govrsc.orgrsc.org

15N-Labeled Diazirines for Mechanistic Probing

15N-labeled diazirines are particularly useful for mechanistic studies and as molecular tags in NMR and MRI due to the favorable magnetic properties of the 15N nucleus. researchgate.netnih.govnih.govresearchgate.net The incorporation of 15N isotopes allows for the use of 15N NMR spectroscopy to probe reaction pathways and study molecular structures. researchgate.net

The synthesis of 15N-labeled diazirines typically involves using 15N-labeled precursors, such as 15NH₃ and 15N-labeled hydroxylamine O-sulfonic acid (15NH₂OSO₃H), in the diaziridine formation step. mdpi.com The resulting 15N₂-diaziridine can then be oxidized to the 15N₂-diazirine using standard oxidants like the I₂-Et₃N system. mdpi.com

15N₂-diazirines have been explored as potential molecular imaging tags. nih.govresearchgate.net They can be hyperpolarized using techniques like SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Transfer to Heteronuclei), which significantly enhances their 15N NMR signals. nih.govresearchgate.netacs.orgwhiterose.ac.uk These labeled diazirines can support long-lived hyperpolarization, making them promising for in vitro and in vivo magnetic resonance applications. nih.govresearchgate.netacs.org Studies have demonstrated the efficient polarization of diverse 15N₂-diazirine-labeled molecules in water using dissolution dynamic nuclear polarization (d-DNP). acs.org

The use of 15N-labeled diazirines has been demonstrated in determining reaction pathways, such as the photoisomerization of a 15N₂-labeled silyl-ether-substituted diazirine into a diazo-compound. acs.orgwhiterose.ac.uk The 15N NMR signals provide valuable information about the intermediates and products formed. acs.orgwhiterose.ac.uk

Reactivity and Reaction Mechanisms of 1h Diazirine

Carbene Generation and Reactivity from 1H-Diazirine Precursors

1H-Diazirines, and their more common 3H-diazirine isomers, are well-established precursors for carbenes, which are neutral, divalent carbon species with two unshared valence electrons. libretexts.orgrsc.org The generation of these reactive intermediates from a stable diazirine molecule is typically induced by photolysis or thermolysis. researchgate.netrsc.org

The fundamental reaction of 1H-diazirine is the elimination of a molecule of dinitrogen (N₂) to produce a carbene. researchgate.net This process can be initiated either thermally or photochemically.

Upon irradiation with ultraviolet (UV) light, typically in the 350-380 nm range, the diazirine molecule absorbs energy, promoting it to a singlet excited state (S1). researchgate.netthieme-connect.com From this excited state, the molecule undergoes rapid extrusion of N₂ gas, a thermodynamically favorable process, to yield a highly reactive carbene intermediate. thieme-connect.comnih.gov The photochemical pathway generally produces the carbene in an excited singlet state. thieme-connect.com

Alternatively, thermal activation, usually at temperatures between 80-130°C, can also drive the decomposition of diazirine. researchgate.netrsc.org The thermal process is a unimolecular reaction that also results in the loss of nitrogen and the formation of a carbene. islandscholar.ca However, thermolysis typically yields a ground-state singlet carbene. thieme-connect.com In some cases, particularly in the gas phase or solution, diazirines may first undergo ring-opening to an isomeric diazo compound, which then eliminates nitrogen. islandscholar.caresearchgate.net The specific pathway can be influenced by the substituents on the diazirine ring and the reaction conditions. islandscholar.ca

Carbenes exist in two primary electronic spin states: singlet and triplet. libretexts.orgwikipedia.org A singlet carbene has a pair of spin-paired electrons in a single orbital, while a triplet carbene has two unpaired electrons in different orbitals. libretexts.org The spin state of the carbene generated from a 1H-diazirine precursor has a profound impact on its subsequent reactivity and is largely determined by the substituents on the diazirine ring. wikipedia.orgwikipedia.org

Singlet Carbenes : These are generally formed when the diazirine substituents can stabilize the empty p-orbital of the resulting carbene. wikipedia.org Electron-donating groups favor the formation of singlet carbenes. wikipedia.org Singlet carbenes typically undergo concerted reactions, such as stereospecific insertions into chemical bonds. libretexts.orgthieme-connect.com

Triplet Carbenes : These are often considered diradicals and tend to participate in stepwise radical addition reactions. libretexts.orgwikipedia.org Diazirines with electron-poor substituents, such as trifluoromethyl groups, are more likely to produce triplet carbenes. wikipedia.orgchemrxiv.org The intersystem crossing from an initially formed singlet state to a more stable triplet state can also occur. chemrxiv.orgnih.gov

The relative ratio of singlet versus triplet pathways can be influenced by the reaction environment. For instance, the formation of inclusion complexes with host molecules like β-cyclodextrin has been shown to alter the product distribution, favoring singlet carbene pathways. nih.gov

| Carbene State | Electronic Configuration | Typical Precursor Substituents | Reactivity |

|---|---|---|---|

| Singlet | Spin-paired electrons in one orbital | Electron-donating (e.g., phenyl) wikipedia.org | Concerted, stereospecific reactions (e.g., C-H insertion) libretexts.orgthieme-connect.com |

| Triplet | Two unpaired electrons in different orbitals | Electron-withdrawing (e.g., trifluoromethyl) wikipedia.orgchemrxiv.org | Stepwise, radical-like additions libretexts.orgwikipedia.org |

A hallmark of carbene chemistry is the insertion reaction, where the carbene inserts into a single bond. Carbenes generated from 1H-diazirines are highly reactive and capable of inserting into a variety of bonds, most notably C-H, N-H, and O-H bonds. researchgate.netrsc.orgwikipedia.org This reactivity is the foundation of photoaffinity labeling, a technique used to study molecular interactions in biological systems. nih.govwikipedia.orgbeilstein-journals.org

The singlet carbene is primarily responsible for these concerted insertion reactions. thieme-connect.com The reaction is often indiscriminate, allowing for the covalent modification of adjacent molecules regardless of their specific functional groups. researchgate.netrsc.org This includes insertion into strong, typically unactivated C-H bonds found in alkanes and on amino acid side chains. rsc.orgbeilstein-journals.orgnih.gov The high reactivity and ability to form stable covalent bonds make diazirine-based carbene precursors powerful tools in chemical biology and materials science. rsc.orgrsc.org

Singlet vs. Triplet Carbene Pathways

Isomerization Pathways and Interconversion Equilibria

1H-diazirines are high-energy species that participate in a complex network of isomerizations, often acting as transient intermediates that connect other reactive species. researchgate.netacs.org These rearrangements are crucial in understanding the broader chemistry of related compounds like tetrazoles, from which they are often generated. researchgate.netresearchgate.net

Experimental and computational studies have established that 1H-diazirines can isomerize to nitrile imines. researchgate.netacs.orgnih.gov Nitrile imines are 1,3-dipoles that are themselves valuable reactive intermediates. This rearrangement is part of a larger, reversible equilibrium. acs.org For instance, photolysis of a tetrazole can lead to a nitrile imine, which upon further irradiation can be transformed into a 1H-diazirine. researchgate.netacs.orgmdpi.com

The interconversion is governed by significant energy barriers. Computational studies have placed the activation energy for the rearrangement of a 1H-diazirine to a nitrile imine in the range of 37–48 kcal/mol. acs.org Conversely, the transformation of a nitrile imine to a 1H-diazirine requires a similar activation energy of 37–60 kcal/mol. acs.org

The isomerization of 1H-diazirines is a key step in the pathway leading to the formation of carbodiimides. researchgate.netacs.orgnih.gov In fact, 1H-diazirines were first captured and characterized as elusive intermediates in the photoisomerization of nitrile imines to carbodiimides. researchgate.netacs.orgnih.gov

This transformation is not a direct rearrangement but typically proceeds through another transient species: an imidoylnitrene. acs.orgresearchgate.netuq.edu.au The general pathway can be summarized as follows:

Nitrile Imine ⇌ 1H-Diazirine ⇌ Imidoylnitrene → Carbodiimide (B86325)

| Reaction Pathway | Intermediate(s) | Approx. Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nitrile Imine → 1H-Diazirine | - | 37 - 60 | acs.org |

| 1H-Diazirine → Nitrile Imine | - | 37 - 48 | acs.org |

| 1H-Diazirine → Imidoylnitrene | - | ~9.6 | acs.org |

| Imidoylnitrene → Carbodiimide | - | 12 - 20 | acs.org |

| Imidoylnitrene → 1H-Diazirine (Cyclization) | - | 2 - 12 | acs.org |

Interconversion with Diazo Compounds

The relationship between 1H-diazirine and its isomeric diazo compound is a well-documented valence isomerization. researchgate.netntu.edu.sg This interconversion can be prompted by either thermal or photochemical means. researchgate.netacs.org Upon irradiation with UV light (typically in the 340-360 nm range), 1H-diazirines can undergo ring opening to form the corresponding diazoalkane. researchgate.netusf.edu This photoisomerization is a key aspect of their chemistry, particularly in applications like photoaffinity labeling. acs.org

The process is not a simple one-way reaction. An equilibrium often exists between the cyclic diazirine and the open-chain diazo isomer. researchgate.net For instance, photolysis of diazirines can lead to the formation of diazo compounds, which can, in some cases, be photochemically converted back to the diazirine, although this reverse process is considered more restricted. islandscholar.ca The ratio of the products—carbene (from direct nitrogen loss) versus the diazoalkane—is influenced by the substituents on the diazirine ring. ntu.edu.sg For example, aryl-substituted diazirines are known to yield a higher ratio of carbene to the linear diazo intermediate compared to their aliphatic counterparts. usf.edu

The stability of the resulting diazo compound is a critical factor. While some diazoalkanes are relatively stable and can be isolated and characterized, others are highly reactive and have short lifetimes. researchgate.netacs.org Recent studies using techniques like in-line NMR spectroscopy have confirmed the sequential generation of the diazo intermediate, followed by the carbene, during photolysis. springernature.com For example, hyperpolarized NMR spectroscopy has been successfully used to characterize an unstable diazo-compound formed from the photoisomerization of a ¹⁵N₂-labeled silyl-ether substituted diazirine. acs.org Theoretical studies have calculated the activation energies for the rearrangement of 1H-diazirines to nitrile imines to be in the range of 37-48 kcal mol⁻¹, which is a related isomerization pathway. researchgate.net

In some enzymatic reactions, the interconversion is a crucial first step. For instance, in iron heme enzyme-catalyzed cyclopropanations, the reaction is initiated by the direct isomerization of the diazirine to a diazo compound within the enzyme's active site. nih.gov This highlights the biological relevance of this fundamental chemical transformation.

The general transformation can be summarized as follows:

Scheme 1: General Photoisomerization of 1H-Diazirine

| Reactant | Light (hν) | Product 1 | Product 2 |

|---|

This table illustrates the photochemical equilibrium between 1H-diazirine and its corresponding diazoalkane, as well as the subsequent formation of a carbene and molecular nitrogen.

Ring Strain and Its Influence on Reactivity

The three-membered ring of 1H-diazirine is characterized by significant ring strain, a key factor governing its reactivity. encyclopedia.pubmdpi.com This inherent strain energy, which is released upon ring-opening, makes the molecule a high-energy species and a precursor to highly reactive intermediates. researchgate.net The reactivity derived from this strain is evident in various chemical transformations, including those induced by electrophilic reagents and thermal or photochemical decomposition. encyclopedia.pubmdpi.com

The photolability of diazirines is a direct consequence of this ring strain. usf.edu Upon activation with light, the strained ring readily opens, leading to the extrusion of molecular nitrogen and the formation of a carbene. enamine.net This process is highly efficient due to the thermodynamic driving force of releasing the strain. The stability of the diazirine ring can be modulated by substituents. Electron-withdrawing groups, for example, can enhance the stability of the three-membered ring system. usf.edu Conversely, the introduction of additional strain, such as in cyclobutane-fused diazirines, can alter reactivity profiles, for instance, by reducing pH-dependent side reactions that are presumed to proceed through a diazo intermediate. nih.gov

Theoretical studies have been employed to quantify the impact of substituents on the ring strain energy (RSE) of related three-membered heterocycles like azaphosphiridines. rsc.org Such studies provide a framework for understanding how modifications to the ring structure can influence stability and reactivity. For 1H-diazirine and its derivatives, the high ring strain contributes to their potential use as high-energy density materials (HEDMs), as the ring-opening process releases a significant amount of energy. encyclopedia.pubresearchgate.net

The influence of ring strain is also observed in thermal reactions. The activation energies for the thermal decomposition of diazirines, which involves ring opening, are in the range of 113-126 kJ mol⁻¹. researchgate.net This energy barrier is low enough for the reaction to proceed at moderate temperatures, again highlighting the contribution of the inherent strain.

Table 1: Influence of Structural Features on Diazirine Reactivity

| Feature | Influence on Reactivity | Example | Reference |

|---|---|---|---|

| Inherent Ring Strain | High reactivity; precursor to carbenes. | General photolability of diazirines. | usf.eduenamine.net |

| Electron-withdrawing Substituents | Increased stability of the diazirine ring. | Pyridine (B92270) or pyrimidine-substituted trifluoromethyl-diazirines show enhanced stability. | usf.edumdpi.com |

| Fused Ring Systems (e.g., Cyclobutane) | Altered reactivity and reduction of side reactions. | Cyclobutane diazirine (PALBOX) shows reduced pH-dependent labeling. | nih.gov |

| Electron-donating Substituents | Lowered activation energy for decomposition and preference for singlet carbene formation. | p-Alkoxy substituted trifluoromethyl aryl diazirines show enhanced C-H insertion. | rsc.orgwikipedia.org |

Electron Transfer Initiated Processes

Beyond thermal and photochemical activation, the reactivity of 1H-diazirine can also be initiated through electron transfer processes. The electrochemical reduction of aryl-substituted diazirines in aprotic environments can lead to the formation of a semistable diazirinyl radical. researchgate.net This radical species is a potent reducing agent and can undergo further reactions such as disproportionation. researchgate.net

Recent research has explored radical-based synthetic methods involving diazirines. For instance, a single-electron reduction of the N=N bond in homoallylic diazirines can trigger a cascade reaction. rsc.org This process, often facilitated by a photocatalyst like fac-Ir(ppy)₃, initiates an intramolecular cyclization. The mechanism involves the formation of a radical anion intermediate, which then undergoes cyclization onto the pendant alkene. This methodology allows for the synthesis of complex fused diaziridines and pyrrolines, demonstrating a novel reactivity pattern for the diazirine core that does not rely on carbene formation. rsc.org

The reduction potential of the diazirine is a key parameter in these transformations. The strong reduction potential of the photocatalyst's excited state is necessary to enable the single-electron transfer to the diazirine's N=N bond. rsc.org This opens up a synthetic space for diazirine chemistry that is distinct from its traditional role as a photolabile carbene precursor.

Furthermore, electron transfer can also play a role in the oxidation of diaziridines to form diazirines. Electrochemical oxidation on a platinum-titanium anode is one of the methods used for this transformation, highlighting the accessibility of redox processes involving this heterocyclic system. wikipedia.org These electron transfer-initiated reactions underscore the versatile electronic nature of the diazirine ring, enabling its participation in radical-mediated pathways and expanding its synthetic utility. researchgate.netrsc.org

Photochemistry and Thermal Decomposition Studies of 1h Diazirine

Photochemical Activation and Dynamics

Photolysis of diazirines provides a clean and efficient route to generate carbenes and other reactive species. wikipedia.org The process is typically initiated by irradiation with UV light, leading to the extrusion of molecular nitrogen. wikipedia.orgnih.gov The dynamics of this activation, including the nature of the intermediates and the final products, are highly dependent on the wavelength of the incident light and the substituents on the diazirine ring. wikipedia.orgacs.org

The outcome of 1H-diazirine photolysis is strongly influenced by the excitation wavelength. Different wavelengths can populate different electronic excited states, leading to distinct reaction pathways, such as direct nitrogen extrusion versus isomerization. acs.org

For instance, studies on substituted diazirines have shown that irradiation with shorter wavelengths can favor different product distributions compared to longer wavelengths. The photolysis of 1-phenyltetrazole, which forms a transient 1-phenyl-1H-diazirine, yields essentially the same products at 193 nm and 266 nm, but the relative amounts of minor products like phenyl azide (B81097) are more pronounced at 266 nm. uq.edu.au In other systems, the photoprocess is wavelength-dependent, with different wavelengths favoring either isomerization to a diazo compound or the ejection of N₂ to form a carbene. acs.org

Research on 1-phenyl-1-diazopropane demonstrated that photolysis with 520-nm light results in products consistent with the formation of a ground-state singlet carbene. researchgate.net However, irradiation with 350-nm light generates the carbene in a vibrationally excited state, which leads to different product ratios as it competes between rearrangement and relaxation. researchgate.net Similarly, photolysis of cyclobutanediazirines at 365 nm leads to carbene-derived products, while the corresponding diazo intermediate, diazocyclobutane, does not undergo photochemistry at this wavelength, requiring shorter wavelengths (e.g., 300 nm) for its own activation. rsc.org

This wavelength dependence is critical, as the commonly used 365 nm wavelength for photo-cross-linking applications is effective at activating the diazirine ring while minimizing damage to biological macromolecules. nih.govresearchgate.net

Upon photochemical activation, 1H-diazirines can undergo several transformations. The two primary competing pathways are the direct extrusion of dinitrogen to form a carbene and the rearrangement to a linear diazoalkane isomer. nih.govislandscholar.ca

Diazirine → [Excited Diazirine] → Carbene + N₂* Diazirine → [Excited Diazirine] → Diazoalkane*

The diazoalkane intermediate can itself be photolabile, absorbing a second photon to eliminate N₂ and form the same carbene, or it can react directly with nucleophiles. nih.govclockss.orgsurfacesciencewestern.com The isomerization of diazirine to diazomethane (B1218177) has been observed in matrix isolation studies, where diazirine photolysis produces methylene (B1212753) (CH₂) which then reacts with the nitrogen matrix to form diazomethane. researchgate.net

Recent mechanistic studies have dissected these pathways, revealing a two-step model for alkyl diazirines where the diazo intermediate is generated first, followed by its conversion to the carbene. nih.govnih.gov This sequential generation allows for tuning of the reaction conditions; for example, modulating light intensity and duration can favor reactions of the diazo intermediate over those of the carbene. nih.govnih.gov In contrast, studies of spirocyclic cyclobutanediazirines suggest a mechanism dominated by direct carbene formation, with minimal formation of diazo intermediates upon photolysis at 365 nm. chemrxiv.org

Calculations have shown that for a substituted 1-phenyl-1H-diazirine, the energy barrier to rearrange to an imidoylnitrene is about 14 kcal/mol, while the barrier to form a nitrile imine is significantly higher at around 50 kcal/mol. uq.edu.au

The primary transient intermediates in the photolysis of 1H-diazirines are carbenes and diazo compounds. clockss.orgchemrxiv.org The nature of the carbene formed—singlet or triplet state—is influenced by the substituents on the diazirine ring. wikipedia.org Electron-donating groups tend to stabilize the singlet state. wikipedia.org

These highly reactive, short-lived species have been characterized using a variety of advanced spectroscopic techniques:

Matrix Isolation Spectroscopy : This technique allows for the trapping and study of reactive intermediates at cryogenic temperatures. The photolysis of 5-methyltetrazole (B45412) in a cryogenic argon matrix first forms methyl nitrile imine, which upon subsequent irradiation at 328 nm transforms into 3-methyl-1H-diazirine. researchgate.net This intermediate was characterized by IR spectroscopy and shown to photorearrange further to methyl carbodiimide (B86325), providing the first direct observation of a 1H-diazirine as an intermediate in this isomerization. researchgate.net

Laser Flash Photolysis (LFP) : LFP experiments on related systems have identified transient absorptions corresponding to intermediates like triplet vinylnitrenes, which are precursors to azirines. researchgate.net

NMR Spectroscopy : In some cases, the diazo intermediate is stable enough to be detected by NMR. The photoisomerization of a specific 15N-labeled diazirine yielded an unstable diazo compound that was successfully characterized in solution by hyperpolarized NMR spectroscopy. acs.orgwhiterose.ac.uk For other systems, 1H and 19F NMR studies have been used to confirm that upon photolysis, the corresponding diazo intermediates were not detectable, suggesting a rapid conversion to other products. clockss.orgsurfacesciencewestern.com

Recent studies have established that for alkyl diazirines, the diazo intermediate is the main species generated upon initial photolysis, which then converts to the carbene. nih.govislandscholar.ca This diazo intermediate shows preferential reactivity toward acidic residues in biological contexts. nih.govchemrxiv.org

Photorearrangement Mechanisms

Thermal Decomposition Pathways

Heating 1H-diazirines provides an alternative method to generate carbenes and diazo compounds. rsc.org The mechanism of thermolysis often parallels that of photolysis, involving either concerted N₂ elimination to form a carbene or isomerization to a diazo intermediate. islandscholar.caresearchgate.net The dominant pathway depends on factors such as the substituents on the diazirine ring and the solvent. islandscholar.ca

The thermal decomposition of diazirines is typically a first-order unimolecular reaction. islandscholar.ca Kinetic studies have been performed to determine the rate constants and activation parameters for various substituted diazirines.

For the gas-phase decomposition of difluorodiazirine, the rate constant was determined to be k = 10¹³.¹ exp(-32200/RT) s⁻¹. islandscholar.ca The thermal decomposition of a series of meta-substituted 3-chloro-3-aryldiazirines in cyclohexene (B86901) was studied over a temperature range of 60–95 °C, confirming the first-order kinetics. rsc.org

The decomposition is highly exothermic. islandscholar.ca Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability and energetic yield of these compounds. acs.orgat.ua Onset decomposition temperatures for a range of diazo compounds (isomeric to diazirines) were found to be between 75 and 160 °C, with an average enthalpy of decomposition (ΔH_D) around -102 kJ/mol for compounds without other energetic groups. acs.orgat.ua For sulfonyl azides, which are also used to generate reactive species, the ΔH_D is even higher, averaging -201 kJ/mol. at.ua

| Compound/Class | Decomposition Onset (T_onset) | Activation Energy (Ea) / Enthalpy (ΔH_D) | Reference |

|---|---|---|---|

| Difluorodiazirine (gas phase) | N/A | Ea: 32.2 kcal/mol (134.7 kJ/mol) | islandscholar.ca |

| Aryl Diazoacetates (general) | 75 - 160 °C | ΔH_D: ~ -102 kJ/mol | acs.org |

| Ethyl (phenyl)diazoacetate | ~60 °C (ARC) | N/A | at.ua |

| 3-Chloro-3-aryldiazirines | Studied at 60 - 95 °C | N/A | rsc.org |

| Aryl Diazirines (general) | Activation at 110 - 130 °C | N/A | rsc.org |

Substituents on the diazirine ring have a profound effect on the thermal stability and the decomposition pathway. islandscholar.ca The electronic properties of the substituents can modulate the activation energy required for decomposition and influence whether the reaction proceeds via a carbene or a diazo intermediate. rsc.orgresearchgate.net

Studies on 3-chloro-3-aryldiazirines showed that the rates of decomposition are linearly related to Hammett σ values, indicating a polarized, radical-like transition state. rsc.org A comprehensive study combining experimental and computational methods revealed that electron-rich aryl diazirines have significantly lower activation energies for thermal decomposition. rsc.orgresearchgate.net This enhanced reactivity also leads to greater efficacy in C-H insertion reactions. rsc.org

Conversely, electron-withdrawing groups like trifluoromethyl (CF₃) are known to increase the thermal stability of the diazirine ring, which is a desirable property during chemical synthesis of complex molecules. clockss.orgmdpi.com The thermal decomposition of phenylchlorodiazirine was found to yield a carbene exclusively, whereas phenyl-n-butyldiazirine primarily yielded a diazo intermediate. researchgate.net 2-adamantane-2,3'-[3H]diazirine provided a mixture of both carbene and diazo products, highlighting the subtle influence of even non-aromatic substituents. researchgate.net

For aryl diazoacetates, which are isomers of diazirines, electron-donating substituents on the aryl ring generally lead to lower thermal stability (lower onset temperature). acs.org This trend correlates well with Hammett substitution constants. acs.org

| Diazirine | Substituents | Primary Thermal Pathway | Reference |

|---|---|---|---|

| Phenylchlorodiazirine | Phenyl, Chloro | Exclusive Carbene Formation | researchgate.net |

| Phenyl-n-butyldiazirine | Phenyl, n-Butyl | Mainly Diazo Intermediate | researchgate.net |

| 2-adamantane-2,3'-[3H]diazirine | Spiro-adamantane | Mixture of Carbene and Diazo | researchgate.net |

| Aryl Diazirines | Electron-Rich Aryl | Lower Activation Energy, Enhanced C-H Insertion | rsc.org |

| Aryl Diazirines | Electron-Withdrawing Aryl (e.g., CF₃) | Increased Thermal Stability | clockss.org |

Product Distribution Analysis in Thermal Processes

The thermal decomposition of 1H-diazirines is a complex process that can proceed through various pathways, leading to a distribution of products. The nature and ratio of these products are highly dependent on factors such as the substituents on the diazirine ring, the temperature, and the presence of other chemical species. islandscholar.caresearchgate.net Detailed studies, often employing techniques like flash vacuum pyrolysis (FVP) coupled with matrix isolation spectroscopy, have provided significant insights into the product distributions and the underlying reaction mechanisms. nih.govacs.orguq.edu.au

The primary step in the thermal decomposition of many diazirines is the extrusion of molecular nitrogen to form a carbene intermediate. islandscholar.ca However, a competing pathway involves isomerization to a more stable diazo compound, which can then subsequently decompose. researchgate.netcdnsciencepub.com The balance between these two initial pathways is a critical determinant of the final product distribution.

For instance, the thermal decomposition of phenyl-substituted diazirines has been shown to yield different product ratios depending on the other substituent. The decomposition of phenylchlorodiazirine primarily proceeds through a carbene intermediate, whereas phenyl-n-butyldiazirine decomposition mainly involves a diazo intermediate. researchgate.net In the case of 2-adamantane-2,3'-[3H]diazirine, a mixture of both carbene and diazo compound formation is observed. researchgate.net

A study on the thermal decomposition of phenylmethyldiazirine in dimethyl sulfoxide (B87167) (DMSO) revealed a product mixture consisting of styrene, cyclopropyl (B3062369) products, acetophenone (B1666503), and acetophenone azine. cdnsciencepub.com This distribution highlights the variety of reactions the initial intermediates can undergo, including rearrangements and reactions with the solvent or other intermediates.

The table below summarizes the product distribution from the thermal decomposition of selected diazirine compounds as reported in the literature. It is important to note that the yields can be influenced by the specific reaction conditions.

Table 1: Product Distribution in the Thermal Decomposition of Phenylmethyldiazirine in DMSO cdnsciencepub.com

| Product | Percentage Yield |

| Styrene | 10-15% |

| Cyclopropyl products | 15% |

| Acetophenone | 45% |

| Acetophenone azine | 10-15% |

Computational studies have complemented experimental findings, helping to elucidate the energy barriers associated with the different reaction pathways. researchgate.netresearchgate.net For example, theoretical calculations have indicated that the rearrangement of nitrile imines (which can be formed from certain tetrazoles) to 1H-diazirines and subsequently to carbodiimides is a viable thermal process. researchgate.netresearchgate.net These studies predict the activation energies for these transformations, providing a theoretical basis for the observed product distributions.

In the gas-phase decomposition of difluorodiazirine, the primary products are difluorocarbene and nitrogen. islandscholar.ca Similarly, the pyrolysis of 3-chloro-3-methyldiazirine quantitatively yields vinyl chloride and nitrogen, suggesting a carbene-mediated pathway. islandscholar.ca

The analysis of product distribution is crucial for understanding the fundamental reactivity of 1H-diazirines and for harnessing their potential as precursors to reactive intermediates in synthetic chemistry. The competition between carbene formation and isomerization to diazo compounds remains a central theme in these studies.

Theoretical and Computational Investigations of 1h Diazirine

Electronic Structure and Bonding Analysis

Computational studies have been crucial in elucidating the electronic structure and bonding of 1H-diazirine. Investigations into its ground-state electronic structure have revealed similarities between its low-lying bonding molecular orbitals (MOs) and those of cyclopropane (B1198618) and cyclopropene. thieme-connect.com The low-lying MOs of diazirines are primarily composed of C2s atomic orbitals, which form the σ-bonding framework. thieme-connect.com

However, the frontier molecular orbitals of diazirines show significant differences from their carbocyclic counterparts, mainly due to the presence of nitrogen lone pairs. thieme-connect.com The highest occupied molecular orbital (HOMO) is described as a nonbonding Walsh-type orbital with some C–N σ-bonding and N=N π-antibonding character. thieme-connect.com The next lowest occupied orbital (HOMO-1) is an N=N π-bonding MO. thieme-connect.com The lowest unoccupied molecular orbital (LUMO) is identified as an N=N π* orbital, while the LUMO+1 is a C–H σ* orbital, largely localized on the hydrogen atoms. thieme-connect.com This electronic configuration is supported by the observation that the N=N stretching frequency decreases in the first excited state relative to the ground state, which is consistent with an n → π* transition that weakens the N=N bond. thieme-connect.com

Further analysis using DFT calculations on trifluoromethyl-substituted aryl diazirines suggests that the central carbon atom of the diazirine ring exhibits sp2-hybridization. uniroma1.it This is supported by a nearly coplanar geometry between the diazirine ring and the attached aromatic ring, with a bond angle around the carbon of approximately 120.4°. uniroma1.it

Energy Landscape and Relative Isomer Stabilities

Computational studies have been instrumental in mapping the potential energy surface of CH₂N₂ isomers, providing critical data on their relative stabilities. nasa.govacs.orgresearchgate.net These investigations consistently show that 1H-diazirine is a high-energy isomer compared to other cyclic and linear forms. nasa.govacs.orgresearchgate.netaanda.org

Using high-level ab initio methods like CCSD(T)-F12b/CBS, it has been determined that within the cyclic isomers of CH₂N₂, 3H-diazirine is the most stable. nasa.govacs.orgresearchgate.netnih.gov 1H-diazirine is significantly less stable, lying at a higher energy level. nasa.govacs.orgresearchgate.netnih.govresearchgate.net Specifically, at the CCSD(T)-F12b/CBS level of theory, 1,3H-diazirine is 20.1 kcal/mol higher in energy than 3,3H-diazirine. nasa.govacs.orgnih.govresearchgate.net Other cyclic isomers, (E)-1,2H-diazirine and (Z)-1,2H-diazirine, are even higher in energy. nasa.govacs.orgnih.govresearchgate.net

When compared to its linear isomer, diazomethane (B1218177), 1H-diazirine is also found to be considerably less stable. acs.orgmasterorganicchemistry.com The heat of formation for diazirine (cyclic CH₂N₂) is estimated to be around 79.3 kcal/mol, whereas for diazomethane it is 49.3 kcal/mol. acs.org The higher energy of the diazirine ring is attributed to significant ring strain. aanda.org

The relative energies of various CH₂N₂ isomers, as calculated by different theoretical methods, are summarized in the table below.

| Isomer | Relative Energy (kcal/mol) | Method | Reference |

| 3,3H-diazirine | 0.0 | CCSD(T)-F12b/CBS | nasa.govacs.orgnih.gov |

| 1,3H-diazirine | 20.1 | CCSD(T)-F12b/CBS | nasa.govacs.orgnih.gov |

| (E)-1,2H-diazirine | 47.8 | CCSD(T)-F12b/CBS | nasa.govacs.orgnih.gov |

| (Z)-1,2H-diazirine | 51.3 | CCSD(T)-F12b/CBS | nasa.govacs.orgnih.gov |

| Diazomethane | -8.6 (relative to 3,3H-diazirine) | CCSD(T)/cc-pVTZ | acs.org |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry has been pivotal in unraveling the complex reaction pathways involving 1H-diazirine, particularly its isomerization and decomposition. nih.govacs.orgresearchgate.netresearchgate.net These studies have successfully identified key intermediates and transition states that govern its chemical transformations.

One of the most studied reactions is the isomerization of nitrile imines to carbodiimides, where 1H-diazirine acts as a crucial, albeit elusive, intermediate. researchgate.netresearchgate.netresearchgate.net Theoretical calculations have shown that nitrile imines can rearrange to 1H-diazirines by surmounting significant activation barriers. researchgate.netresearchgate.net For instance, the rearrangement of various substituted nitrile imines to their corresponding 1H-diazirines has calculated activation energies in the range of 37–60 kcal/mol. researchgate.netresearchgate.net

Once formed, the 1H-diazirine can undergo further reactions. It can rearrange back to the nitrile imine, with activation energies calculated to be between 37-48 kcal/mol. researchgate.netresearchgate.net Alternatively, open-shell singlet (OSS) imidoylnitrenes can ring-close to form 1H-diazirines with very low activation energies, typically between 2–12 kcal/mol. researchgate.netresearchgate.net The subsequent rearrangement of these imidoylnitrenes to the more stable carbodiimides involves modest activation barriers of 12–20 kcal/mol. researchgate.net

Photochemical pathways have also been extensively investigated. nih.govacs.org Upon photoexcitation, diazirines can undergo N₂ extrusion to form carbenes or rearrange to their linear diazo isomers. thieme-connect.comntu.edu.sg Computational studies, such as those using CASSCF and MS-CASPT2 methods, have explored the potential energy surfaces of excited states. nih.govacs.org These calculations have identified conical intersections that facilitate non-radiative decay and isomerization processes, such as the diazo-diazirine isomerization. nih.govacs.org For example, after photoexcitation, a molecule can deactivate to the ground state through a conical intersection, leading to the formation of diazirine from a diazo compound. nih.govacs.org The diazirine can then either dissociate into a carbene and N₂ or isomerize back to the diazo compound through a different transition state. nih.govacs.org

Quantum Chemical Methodologies Applied to 1H-Diazirine

A wide array of quantum chemical methodologies has been employed to study 1H-diazirine and its related isomers, reflecting the need for high accuracy to describe these complex systems. The choice of method is critical for obtaining reliable results for structures, energies, and reaction pathways. nasa.govnih.govnih.govresearchgate.netresearchgate.net

Density Functional Theory (DFT) methods are widely used for geometry optimizations and frequency calculations due to their computational efficiency. nasa.govnih.govresearchgate.netmdpi.comrsc.org Various functionals, such as B3LYP and M06-2X, have been applied, often in conjunction with basis sets like 6-31G(d,p) or TZVP. rsc.orgnih.gov DFT is also used to calculate properties like NMR chemical shifts. nih.gov

Ab initio Methods provide higher accuracy, especially for energy calculations. Coupled cluster theory, particularly with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), is often considered the "gold standard" for single-reference systems. nasa.govacs.orgresearchgate.netnih.govresearchgate.net To approach the complete basis set (CBS) limit, energies are often extrapolated from calculations using a series of correlation-consistent basis sets (e.g., cc-pVTZ, cc-pVQZ, cc-pV5Z). nasa.govacs.orgresearchgate.netnih.govresearchgate.net Explicitly correlated methods, like CCSD(T)-F12b, have also been employed to accelerate convergence to the CBS limit. nasa.govacs.orgresearchgate.netnih.govresearchgate.net

Multiconfigurational Methods , such as the Complete Active Space Self-Consistent Field (CASSCF) method, are essential for studying photochemical reactions and regions of the potential energy surface with significant multireference character, like transition states and conical intersections. researchgate.netnih.govacs.orgresearchgate.net The energies from CASSCF calculations are often corrected using second-order perturbation theory (CASPT2 or MS-CASPT2) to account for dynamic electron correlation. researchgate.netnih.govacs.orgresearchgate.net The selection of the active space is a critical step in these calculations. nih.gov

The table below summarizes some of the key computational methods and their applications in the study of 1H-diazirine.

| Method | Application | Reference |

| DFT (e.g., B3LYP, M06-2X) | Geometry Optimization, Frequency Calculations, NMR shifts | nasa.govnih.govresearchgate.netrsc.orgnih.gov |

| CCSD(T) | High-accuracy single-point energies, Relative isomer stabilities | nasa.govacs.orgresearchgate.netnih.govresearchgate.net |

| CCSD(T)-F12b | Accelerated convergence to CBS limit for energies | nasa.govacs.orgresearchgate.netnih.govresearchgate.net |

| CASSCF/CASPT2 | Photochemical pathways, Excited states, Conical intersections | researchgate.netnih.govacs.orgresearchgate.net |

| Ab initio direct dynamics | Trajectory calculations on potential energy surfaces | researchgate.net |

Solvent Effects on 1H-Diazirine Reactivity

Computational studies have begun to explore the influence of the solvent environment on the reactivity of diazirines, which is crucial for understanding their behavior in practical applications like photoaffinity labeling. thieme-connect.comntu.edu.sgmdpi.comnih.govchemrxiv.org

The reactivity of carbenes generated from diazirine photolysis can be significantly modulated by the solvent. thieme-connect.com For instance, the 1,2-hydride shift, a common side-reaction of photoexcited diazirines, is accelerated by solvent polarity. thieme-connect.com Furthermore, the yield of O–H insertion reactions, where the carbene inserts into a solvent O-H bond, is highly dependent on solvent hydrogen bonding capabilities; stronger hydrogen bonds tend to reduce the extent of this insertion. thieme-connect.com

The stability and decay kinetics of the diazo intermediate, formed upon photoisomerization of the diazirine, are also influenced by the surrounding medium. ntu.edu.sg Studies on trifluoromethyl phenyl diazirines (TPDs) have shown that the stability of the diazoalkane intermediate depends on whether the activation occurs in a solvent or in a neat (solvent-free) state. ntu.edu.sg For example, the acid-selectivity of alkyl diazo intermediates can lead to increased labeling of proteins with accessible protonated carboxylic acids. nih.gov

Recent computational work has also highlighted how the electronics of the diazirine (and the resulting carbene) can dictate its reactivity in different solvents. For instance, in alcohol solvents, electron-rich diazos tend to give higher yields of O-H insertion products compared to their electron-poor counterparts, suggesting a difference in the character of the carbene species formed. chemrxiv.org These findings underscore the importance of considering solvent effects in the computational modeling and design of diazirine-based chemical tools.

Advanced Spectroscopic Characterization Techniques in 1h Diazirine Research

Infrared Spectroscopy for Intermediate Identification (e.g., Matrix Isolation IR)

Infrared (IR) spectroscopy, particularly when combined with the matrix isolation technique, is a powerful tool for trapping and identifying highly reactive intermediates generated from diazirines. conicet.gov.ar By suspending the precursor molecules in an inert, cryogenic matrix (typically argon or xenon at temperatures around 10-15 K), their photolytic products can be stabilized and studied spectroscopically. mathnet.ruislandscholar.ca

The photolysis of tetrazoles is a common route to generate nitrilimines, which are key precursors that can isomerize into diazirines. mathnet.ruresearchgate.net For instance, the photolysis of 5-methyltetrazole (B45412) isolated in a cryogenic argon matrix first produces methyl nitrile imine. nih.gov Subsequent irradiation of this intermediate induces its transformation into the 4π-electron three-membered ring, 3-methyl-1H-diazirine, which can then rearrange to methyl carbodiimide (B86325). nih.gov This was the first time a 1H-diazirine was captured as an intermediate in the photoisomerization of a nitrile imine to a carbodiimide. nih.gov

Similarly, studies on 3-benzyl-3-chlorodiazirine in argon and xenon matrices have allowed for the IR detection of its photoproducts. islandscholar.ca While the parent benzylchlorocarbene was elusive to IR, its deuterated analogue, (phenyldideuteriomethyl)chlorocarbene, was successfully identified. islandscholar.ca The technique also enabled the observation of other products like (Z)- and (E)-β-chlorostyrene and traces of the corresponding diazo compound. islandscholar.ca Ultrafast laser flash photolysis coupled with transient IR spectroscopy has also been used to observe phenyldiazomethane (B1605601) (2040 cm⁻¹) and singlet phenylcarbene (1582 cm⁻¹) formation from phenyldiazirine within picoseconds. researchgate.net

These studies demonstrate the utility of matrix isolation IR in providing a spectroscopic "snapshot" of reaction pathways, confirming the existence of fleeting intermediates like nitrilimines, carbenes, and the 1H-diazirine ring itself. mathnet.ruacs.org

| Precursor | Intermediate/Product | Characteristic IR Bands (cm⁻¹) | Matrix/Conditions | Reference |

|---|---|---|---|---|

| 5-Methyltetrazole | 3-Methyl-1H-diazirine | Not explicitly listed | Argon matrix, photolysis (λ=328 nm) of intermediate | nih.gov |

| 5-Amino-2-methyl-2H-tetrazole | 3-Amino-1-methyl-1H-diazirine | 3564.7, 2994.8, 2950.6, 2895.5, 1821.4 | Argon matrix (10 K), photolysis (λ=254 nm) | mathnet.ru |

| Phenyldiazirine | Phenyldiazomethane | 2040 | Ultrafast laser flash photolysis | researchgate.net |

| Phenyldiazirine | Singlet phenylcarbene | 1582 | Ultrafast laser flash photolysis | researchgate.net |

| 3-benzyl-3-chlorodiazirine-d₂ | (Phenyldideuteriomethyl)chlorocarbene | Not explicitly listed | Argon/Xenon matrix | islandscholar.ca |

Nuclear Magnetic Resonance (NMR) Studies Beyond Identification

While NMR is a cornerstone for structural elucidation of stable compounds, its application in studying the highly reactive species in diazirine chemistry requires advanced techniques. These methods go beyond simple identification to probe unstable intermediates and provide profound mechanistic insights.

The primary challenge in observing transient intermediates via NMR is their low concentration and short lifetime. Hyperpolarization techniques, such as Signal Amplification by Reversible Exchange (SABRE), overcome this limitation by dramatically increasing the nuclear spin polarization of target molecules, boosting NMR signal intensity by several orders of magnitude. nih.govrsc.org The SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) method has been particularly effective for studying ¹⁵N₂-labeled diazirines. acs.orgnih.gov

By using para-hydrogen as a source of hyperpolarization and an iridium-based catalyst, SABRE-SHEATH can achieve signal enhancements of up to 15,000-fold for the ¹⁵N nuclei in the diazirine ring. nih.gov This immense sensitivity gain has enabled the direct observation and characterization of otherwise NMR-invisible species. acs.org A landmark study demonstrated the use of hyperpolarized NMR to detect and characterize an unstable diazo-compound formed from the photoisomerization of a ¹⁵N₂-labeled silyl-ether-substituted diazirine. acs.org The magnetic state lifetime (Tₛ) of this transient diazo species was determined to be 12 ± 1 seconds, while its chemical lifetime was measured at 100 ± 5 seconds. acs.org

Research has shown that the efficiency of SABRE hyperpolarization can be critically dependent on the presence of Lewis basic additives, such as pyridine (B92270) or even water, which help generate the active iridium catalyst for polarization transfer. nih.govwhiterose.ac.uk This approach has been extended to various biologically relevant molecules, including amino acids and sugars tagged with a ¹⁵N₂-diazirine group, showcasing its potential for biomedical applications. rsc.orgacs.org

| Diazirine Derivative | Hyperpolarization Method | Signal Enhancement (ε) | Relaxation Time (T₁) | Magnetic Field | Reference |

|---|---|---|---|---|---|

| ¹⁵N₂-diazirine 1 (unspecified structure) | SABRE-SHEATH | 15,000-fold | Orders of magnitude larger than typical | Not specified | nih.gov |

| ¹⁵N₂-diazirine-containing alcohol 4 | SABRE-SHEATH | >69,000-fold | 3.3 min | 1 T (for T₁), 8.45 T (for ε) | nih.gov |

| ¹⁵N₂-diazirine-labeled amino acids, glucose, etc. | d-DNP | Greater than SABRE-SHEATH | 3-4 min | 1 T | rsc.org |

| ¹⁵N₂-diazirine 2 (silyl-ether-substituted) | SABRE-SHEATH | Not specified | Tₛ = 12 ± 1 s (for diazo product) | 9.4 T | acs.org |

NMR spectroscopy provides a powerful lens through which to view the mechanisms of reactions involving diazirines. By monitoring reactions in real-time, researchers can track the appearance and disappearance of reactants, intermediates, and products, providing direct evidence for proposed pathways. springernature.comnih.gov

Recent studies using in-line NMR spectroscopy have dissected the photolysis mechanism of alkyl diazirines. springernature.comnih.gov These experiments confirmed a two-step pathway involving the sequential generation of a diazo intermediate followed by a carbene intermediate. springernature.comnih.gov The diazo intermediate could be monitored by the characteristic peak of its methyl group and was also trapped to confirm its identity. nih.gov This mechanistic clarity allows for the fine-tuning of reaction conditions to favor one intermediate over the other, enhancing selectivity in applications like photo-cross-linking. springernature.com

Kinetic studies based on ¹H-NMR analysis have also illuminated the one-pot synthesis of aliphatic diazirines from ketones. mdpi.com By monitoring the reaction stages, researchers identified the corresponding diaziridine as a key intermediate that is directly converted to the final diazirine product upon addition of a base like potassium hydroxide (B78521). mdpi.com

Furthermore, NMR has been crucial in understanding the hyperpolarization process itself. By examining the ¹H NMR spectra of the reaction mixture under SABRE conditions, the active catalyst—an iridium complex featuring coordinated hydride, pyridine, and diazirine ligands—was identified and characterized. acs.orgwhiterose.ac.uk This provided direct insight into the species responsible for the efficient transfer of spin order from para-hydrogen to the diazirine substrate. acs.org

Hyperpolarized NMR for Unstable Intermediates

Rovibrational Spectroscopic Investigations for Structural Dynamics

Rovibrational spectroscopy, which probes the coupled rotational and vibrational energy levels of a molecule, offers an exceptionally detailed view of molecular structure and dynamics. High-resolution infrared and microwave spectroscopy experiments on diazirine (H₂CN₂) and its isotopologues (containing ¹³C, ¹⁵N, or deuterium) have provided highly accurate data on its geometric structure, dipole moment, and interatomic forces. cdnsciencepub.comacs.org

These studies precisely determine the rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia and thus define its size and shape. Analysis of the rotational spectra of various isotopically substituted diazirines allows for an unambiguous determination of bond lengths and angles. acs.org For example, the C-N bond length was determined to be approximately 1.482 Å and the N=N bond length to be 1.238 Å. acs.org

The analysis of vibrational bands at high resolution, such as the ν₃ fundamental, reveals the intricate interplay between vibration and rotation. acs.org The data obtained from these rovibrational investigations, including centrifugal distortion constants and quadrupole coupling constants, serve as stringent benchmarks for quantum chemical calculations, helping to refine theoretical models of molecular structure and bonding in strained ring systems. acs.orgresearchgate.net

| Spectroscopic Constant | Value | Description | Reference |

|---|---|---|---|

| A (Rotational Constant) | 33000.37 MHz | Rotational constant about the 'a' principal axis | acs.org |

| B (Rotational Constant) | 25355.67 MHz | Rotational constant about the 'b' principal axis | acs.org |

| C (Rotational Constant) | 15053.86 MHz | Rotational constant about the 'c' principal axis | acs.org |

| μₐ (Dipole Moment) | 1.592 D | Component of the electric dipole moment along the 'a' axis | acs.org |

| ν₃ (Vibrational Fundamental) | 1458.7 cm⁻¹ | CH₂ scissoring vibrational mode | acs.org |

| N=N Stretch | ~1600 cm⁻¹ | Characteristic stretching frequency of the azo linkage | researchgate.net |

Applications of 1h Diazirine in Advanced Organic Synthesis

Role as Chemical Reagents and Intermediates

Diazirines have emerged as practical and effective reagents in organic synthesis, serving both as stable precursors for reactive species and as transient intermediates in complex reaction pathways. nsf.govacs.org Their utility stems from the controlled generation of carbenes upon photolysis or thermolysis, which can then participate in various bond-forming reactions. wikipedia.org

Historically, diazirines were recognized for their ability to react with alkyl radicals to form imines. nsf.govsci-hub.se More recently, they have been developed as practical electrophilic amination reagents for synthesizing amines, hydrazines, and nitrogen-containing heterocycles from redox-active esters. nsf.govacs.org This approach offers a significant advantage over many traditional amination reagents that can be difficult to handle or have a narrow substrate scope. acs.org

The transient nature of 1H-diazirines has also been established, where they act as elusive, high-energy intermediates in certain isomerizations. acs.orgacs.org For instance, the photoisomerization of nitrile imines into carbodiimides has been shown to proceed through a 1H-diazirine intermediate. acs.orgresearchgate.net In these processes, a nitrile imine, generated from a tetrazole precursor, undergoes photochemical transformation into the corresponding 1H-diazirine, which can be observed and characterized under cryogenic matrix isolation conditions before it rearranges to the final carbodiimide (B86325) product. acs.orgresearchgate.net This reactivity highlights the fundamental role of the 1H-diazirine ring system in connecting different classes of nitrogen-containing compounds. acs.orgresearchgate.net

A specific, spectroscopically observed 1H-diazirine, C-[Bis(diisopropylamino)thioxophosphoranyl]-N-[bis(diisopropylamino)phosphino]nitrilimine, demonstrated reactivity with various electrophiles and nucleophiles, showcasing the tunable chemical behavior of these three-membered rings. acs.orgacs.org

Nitrogen Transfer Reactions

A significant application of diazirines in organic synthesis is their function as electrophilic nitrogen sources for nitrogen transfer reactions. chemrxiv.orgresearchgate.net This strategy allows for the direct introduction of nitrogen atoms into organic molecules, providing efficient routes to valuable nitrogen-containing compounds like amines and hydrazines, which are pivotal in medicinal chemistry and materials science. chemrxiv.orgnih.gov

Another key strategy is the hydroamination of unactivated olefins. chemrxiv.orgnih.gov Using cobalt or manganese catalysis, diazirines react with a wide range of olefins to afford diaziridines with high regioselectivity. chemrxiv.orgnih.gov These diaziridine products serve as versatile intermediates, or "masked" amines and hydrazines, which can be cleaved under mild conditions to yield the desired products. chemrxiv.orgnih.gov This method exhibits broad functional group tolerance, allowing for the late-stage functionalization of complex molecules, including natural products. chemrxiv.org The utility of this approach has been demonstrated in the synthesis of various pharmaceutical compounds. chemrxiv.org

The table below summarizes the scope of a manganese-catalyzed hydroamination of olefins using a diazirine reagent, showcasing its applicability to various olefin substitution patterns.

| Olefin Type | Example Substrate | Product Yield | Reference |

| Monosubstituted | 4-Phenylbut-1-ene | 73% (gram-scale) | nih.gov |

| Disubstituted | (E)-Oct-4-ene | 71% | nih.gov |

| Trisubstituted | 1-Methylcyclohex-1-ene | 41% | nih.gov |

| Cyclic | Cyclic olefin 21 | 72% | nih.gov |

Furthermore, isotopically labeled diazirines, such as bis-¹⁵N diazirine, can be synthesized and used in these reactions. This enables the late-stage introduction of stable isotopes into drug candidates, which is a valuable tool for mechanistic and metabolic studies. chemrxiv.orgnih.gov

Advanced Cross-Linking and Bioconjugation Strategies

Diazirines, particularly aryl diazirines, are extensively used as photo-cross-linking agents in chemical biology and bioconjugation. wikipedia.orgxlynxmaterials.com Their utility is based on the clean generation of highly reactive carbenes upon irradiation with long-wave UV light (typically around 350-365 nm). iris-biotech.denih.gov These carbenes can covalently bind to nearby molecules by inserting into ubiquitous C-H, O-H, and N-H bonds. wikipedia.orgxlynxmaterials.comiris-biotech.de

This process, known as photoaffinity labeling (PAL), is a powerful technique for identifying and studying molecular interactions, including protein-ligand, protein-protein, and protein-nucleic acid interactions. wikipedia.orgnih.govmdpi.com A small molecule or ligand of interest is functionalized with a diazirine moiety to create a photo-affinity probe. nih.gov Upon binding to its target protein, UV irradiation triggers the formation of a covalent bond, permanently linking the probe to its target. nih.govresearchgate.net The target can then be identified and characterized using various analytical techniques. nih.gov

Key advantages of diazirine-based photo-cross-linkers include:

Small Size: The diazirine group is compact, minimizing perturbation of the original molecule's biological activity. iris-biotech.de

Stability: They are generally stable under various chemical conditions, including acidic and basic environments, and during synthetic manipulations. wikipedia.orgiris-biotech.denih.gov

Efficient Activation: They are activated by long-wavelength UV light, which reduces the risk of photodamage to biological macromolecules compared to other photophores like aryl azides. wikipedia.org

High Reactivity of Carbene: The generated carbene is highly reactive and non-specific, allowing it to label a wide variety of amino acid residues. thermofisher.com However, some studies indicate that alkyl diazirines may show a preference for labeling acidic residues. chemrxiv.org

To facilitate the detection and purification of cross-linked targets, diazirine probes are often designed as heterobifunctional reagents. nih.govthermofisher.com They incorporate a second functional group, such as an alkyne or biotin (B1667282) tag. nih.gov After photo-cross-linking, the alkyne tag can be used for "click chemistry" conjugation to a reporter molecule (e.g., a fluorophore), while a biotin tag allows for affinity purification of the labeled protein. nih.gov

Integration into Polymer Chemistry and Materials Science

The C-H insertion chemistry of diazirine-generated carbenes has been effectively translated into the field of polymer chemistry and materials science. researchgate.netescholarship.org By incorporating diazirine functionalities into polymer chains, chemists have developed versatile platforms for on-demand cross-linking and modification of various materials. escholarship.orgucsb.edu

Multifunctional diazirine-containing polymers can be synthesized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom-Transfer Radical Polymerization). ucsb.edu This allows for precise control over the polymer's molecular weight and the density of diazirine units along the backbone. ucsb.edu These polymeric cross-linkers can be blended with unfunctionalized commodity polymers such as poly(n-butyl acrylate) (PnBA) or polysiloxanes. researchgate.netescholarship.org

Upon activation with UV light or heat, the diazirines within the polymeric cross-linker generate multiple carbene species. escholarship.orgacs.org These carbenes then react with C-H bonds on adjacent polymer chains, creating a covalently cross-linked network. escholarship.orgacs.org This process transforms thermoplastics into more robust elastomers or thermosets, significantly enhancing their mechanical properties, thermal stability, and chemical resistance. escholarship.org Remarkably, this cross-linking can be achieved with very low loadings of the diazirine-containing polymer, in some cases as low as 0.8 wt%. escholarship.org

The table below illustrates the effect of increasing the loading of a diazirine-containing cross-linker (P1) on the mechanical properties of poly(n-butyl acrylate) (PnBA) after UV curing.

| Cross-linker P1 Loading (wt % CF₃Dz) | Storage Modulus (G') at 1 rad/s (kPa) | Gel Fraction (%) | Reference |

| 0 | ~0.1 | 0 | researchgate.net |

| 0.8 | ~10 | ~80 | researchgate.netescholarship.org |

| 1.5 | ~20 | ~90 | researchgate.netescholarship.org |

| 3.0 | ~40 | >95 | researchgate.netescholarship.org |

This technology is particularly valuable for modifying low-surface-energy plastics like polyethylene (B3416737) and polypropylene, which are notoriously difficult to bond using conventional adhesives. xlynxmaterials.com By treating the surface of these plastics with a diazirine-containing primer, the surface becomes covalently functionalized with polar groups upon light activation. This primed surface can then form strong adhesive bonds with a variety of glues and epoxies. xlynxmaterials.com This approach provides a powerful method for surface functionalization and for creating robust polymer networks and photopatterned materials. xlynxmaterials.comresearchgate.net

Future Research Directions and Uncharted Territories in 1h Diazirine Chemistry

Development of Novel Synthetic Strategies

The synthesis of diazirines has traditionally relied on methods that can be cumbersome, sometimes requiring harsh reagents like liquid ammonia (B1221849) or yielding modest amounts of the desired product. mdpi.com Future research is intensely focused on developing more efficient, scalable, and versatile synthetic strategies.

A significant area of development is the move towards one-pot synthesis procedures that avoid the use of liquid ammonia. researchgate.netresearchgate.net These methods often employ an inexpensive commercial solution of ammonia in methanol. researchgate.net Researchers have developed broad-scope, one-pot strategies using different oxidants depending on the starting ketone. For aliphatic ketones, t-butyl hypochlorite (B82951) has been identified as an effective oxidant, while iodine is preferred for other substrates. researchgate.netresearchgate.net A particularly promising one-pot strategy for aliphatic diazirines involves using potassium hydroxide (B78521) (KOH) as a base and oxidant in liquid ammonia under air, which allows for convenient isolation and purification and has proven effective for gram-scale synthesis. mdpi.com

Another key direction is the synthesis of functionally diverse diazirines. A mini-library of stereochemically diverse and functionalized spirocyclic diazirines has been synthesized on a multigram scale from various carbo- and heterocyclic ketones, achieving yields of 30–81%. researchgate.net The development of synthetic routes to isotopically labeled diazirines, such as ¹⁵N₂-diazirines, is also crucial for their application as molecular tags in NMR and MRI studies. nih.gov Furthermore, methods for creating diazirine-containing polymers through techniques like reversible addition–fragmentation chain-transfer (RAFT) polymerization are being explored, demonstrating that the diazirine group remains stable under these conditions. acs.org

Recent innovations also include a one-pot, metal-free conversion of unprotected amino acids to terminal diazirines using phenyliodonium (B1259483) diacetate (PIDA) and ammonia. researchgate.net These advancements collectively aim to make diazirines more accessible, enabling their broader use in various chemical applications.

Table 1: Comparison of Modern Synthetic Strategies for Diazirines

| Strategy | Key Reagents/Conditions | Advantages | Reported Yields | Reference |

|---|---|---|---|---|

| One-Pot, Liquid Ammonia-Free Synthesis | Ketone, 7N NH₃ in MeOH, t-BuOCl or I₂ | Avoids use of liquid ammonia, broad scope. | Varies by substrate | researchgate.net |

| KOH-Mediated One-Pot Synthesis | Aliphatic ketone, NH₂OSO₃H, KOH, liquid NH₃, air | Gram-scale applicability, improved yields for specific targets like 3-azibutanol. | Up to 90% | mdpi.com |